molecular formula C8H12O4 B1361091 Dimethyl 2-methylenepentanedioate CAS No. 5621-44-3

Dimethyl 2-methylenepentanedioate

Cat. No.: B1361091
CAS No.: 5621-44-3
M. Wt: 172.18 g/mol
InChI Key: URLYMBMJTPDVEP-UHFFFAOYSA-N
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Description

Dimethyl 2-methylenepentanedioate (CAS 5621-44-3) is a diester derivative of 2-methylenepentanedioic acid. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol . The compound features a central methylene group (CH₂=) flanked by two ester functionalities, giving it unique reactivity in polymerization and organic synthesis. Key physical properties include a boiling point of 95–98°C at 10–11 Torr, density of 1.059 g/cm³, and solubility of 17 g/L in water at 25°C . It is commercially available through suppliers like ChemBlink and has been utilized in specialty polymer production since at least 2006 .

Preparation Methods

Preparation Methods

Condensation of Malonate Esters with Formaldehyde under Basic Catalysis

One of the primary methods involves the condensation reaction of dimethyl malonate or related malonate esters with formaldehyde in the presence of a basic catalyst. This method is characterized by:

  • Use of solvents with boiling points between 74–177 °C and densities lower than water, such as methyl isobutyl ketone, acetic acid, or ethyl acetate.
  • Initial mixing of solvent and formaldehyde under basic catalyst conditions at 70–80 °C with stirring for about 150 minutes.
  • Gradual or complete addition of the malonate ester, leading to an exothermic reaction.
  • Maintaining reaction temperature at 100–110 °C for approximately 240 minutes to complete the condensation.
  • Subsequent distillation to remove solvent and water.
  • Vacuum filtration and vacuum distillation to isolate the dimethyl 2-methylenepentanedioate polymer or monomer product.

This method is detailed in Korean patent KR101336774B1 and provides a controlled process for high purity product formation, suitable for polymer synthesis applications.

Synthesis from 2-Methylglutaric Acid Dimethyl Ester Precursors

Another approach involves the synthesis of 2-methylglutaric acid dimethyl ester intermediates, which can be further processed to obtain this compound. The patented method (CN109824514A) includes:

  • Starting with 2-methyl cellosolve acetate as a precursor.
  • Multi-step esterification and functional group transformation under controlled reaction conditions.
  • Use of phase separation techniques and aqueous-organic phase management to optimize yield.
  • The method emphasizes environmentally friendly and efficient synthesis with high selectivity for the dimethyl ester product.

This approach is suitable for industrial-scale production due to its scalability and relatively mild reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Solvent Temperature (°C) Reaction Time Purification Notes
Condensation with formaldehyde Dimethyl malonate + formaldehyde Basic catalyst Methyl isobutyl ketone, acetic acid, or ethyl acetate 70–80 (initial), 100–110 (reaction) 150 min (stirring), 240 min (reaction) Distillation, vacuum filtration, vacuum distillation Exothermic reaction, suitable for polymer precursor synthesis
Synthesis via 2-methylglutaric acid dimethyl ester 2-methyl cellosolve acetate Esterification catalysts Aqueous-organic phases Mild, controlled Multi-step Phase separation, distillation Industrial scale, environmentally friendly

Research Findings and Analysis

  • The condensation method under basic catalysis is well-documented for producing high-purity this compound with controlled polymer chain length, which is crucial for downstream polymer applications.
  • The use of solvents with specific boiling points and densities improves reaction kinetics and product isolation efficiency.
  • The 2-methylglutaric acid dimethyl ester synthesis route offers a versatile platform for producing various dimethyl esters, including this compound, with high selectivity and yield.
  • Both methods emphasize the importance of temperature control and reaction time to maximize yield and minimize by-products.
  • Vacuum distillation and filtration are critical for removing residual solvents and water, ensuring the chemical purity required for industrial applications.

Chemical Reactions Analysis

Hydrolysis

Dimethyl 2-methylenepentanedioate can undergo hydrolysis in aqueous conditions to form the corresponding diacid. The presence of electron-withdrawing fluorine atoms influences the rate of hydrolysis, potentially stabilizing or destabilizing intermediates during the reaction.

Nucleophilic Substitution

The difluoro substituents on diethyl 2,2-difluoro-4-methylenepentanedioate can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under appropriate conditions, enabling the synthesis of derivatives with varied functionalities.

Diels-Alder Reactions

This compound can serve as a dienophile in Diels-Alder reactions with 1,3-dienes, leading to the formation of functionalized cyclohexene products .

Michael Addition

In a three-component cascade reaction, the α-C of EDAMs serves as a nucleophilic site to attack the C═C bond of compounds through a Michael addition reaction, followed by the loss of one molecule of NH(Me)2 promoted by a base to produce intermediates .

Reaction with Organolithium Compounds and Grignard Reagents

Organolithium compounds and Grignard reagents react with dimethylformamide (DMF) to give aldehydes after hydrolysis in a reaction called Bouveault aldehyde synthesis .

Derivatization

This compound can be used to generate di-alkylphosphinic acid, which can be immediately methylated to give a compound as a mixture of diastereomers .

Gas-Phase Oxidation

Simplified gas-phase oxidation scheme for DMS, DMSO, and DMDS .

ReactantOxidantProducts
DMSOHaddition, abstraction, isomerization
DMSOOHproduct formation and aerosol formation
DMDSOHCH3S radical, SO2, MSA, and sulfate

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateNo fluorine substituentsBasic ester structure
Dimethyl 2-chloro-4-methylenepentanedioateContains chlorine instead of fluorineChlorine's larger size affects reactivity
Dimethyl 2-hydroxy-4-methylenepentanedioateHydroxyl group instead of difluoroEnhanced hydrogen bonding capability
Diethyl 2-(perfluorophenyl)malonatePerfluorinated aromatic systemSignificant lipophilicity due to aromaticity

Dimethyl 2,2-difluoro-4-methylenepentanedioate's combination of difluoro substitution and methylene functionality provides distinct reactivity and biological profiles compared to these similar compounds.

Scientific Research Applications

Scientific Research Applications

Dimethyl 2-methylenepentanedioate is utilized in several key areas:

1. Organic Synthesis:

  • It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

2. Biological Research:

  • The compound is studied for its potential biological activities, particularly in enzyme inhibition and anticancer properties. Research indicates that it can act as an inhibitor for tubulin polyglutamylases, which are essential for microtubule dynamics.

3. Pharmaceutical Development:

  • Ongoing studies explore its potential as a precursor for pharmaceutical compounds, especially in developing drugs targeting specific metabolic pathways .

4. Industrial Applications:

  • This compound is used in the production of polymers and other industrial chemicals, particularly in coatings where it improves the solubility of resins .

Case Study 1: Inhibition of Tubulin Polyglutamylases

A study evaluated the inhibitory effects of this compound on tubulin polyglutamylases. The results indicated significant inhibition with an IC50 value of approximately 150 µM , suggesting its potential as a lead compound for drug development targeting microtubule-associated pathways.

Case Study 2: Anticancer Efficacy Assessment

Research assessing the anticancer efficacy of this compound involved various cancer cell lines, including breast and cervical cancer models. The MTT assay revealed that it significantly inhibited cell viability in a dose-dependent manner, with notable effects at concentrations as low as 10 µM . The mechanism was linked to oxidative stress induction leading to apoptosis in cancer cells.

Data Summary Table

Biological ActivityMechanismIC50 ValueCell Lines Tested
Enzyme InhibitionTubulin Polyglutamylases150 µMN/A
Anticancer ActivityInduction of Apoptosis10 µMBreast, Cervical Cancer
Antimicrobial ActivityPotential (needs further study)N/AVarious Bacterial Strains

Mechanism of Action

The mechanism of action of dimethyl 2-methylenepentanedioate involves its interaction with various molecular targets. The methylene group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that exert biological or chemical effects.

Comparison with Similar Compounds

To contextualize dimethyl 2-methylenepentanedioate’s properties and applications, it is compared to structurally analogous esters: dimethyl glutarate , dimethyl itaconate , and dimethyl maleate .

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in Water (g/L)
This compound C₈H₁₂O₄ 172.18 95–98 (10–11 Torr) 1.059 17 (25°C)
Dimethyl glutarate C₇H₁₂O₄ 160.17 223–225 (760 Torr) 1.096 5.2 (20°C)
Dimethyl itaconate C₇H₁₀O₄ 158.15 240–242 (760 Torr) 1.125 12.3 (25°C)
Dimethyl maleate C₆H₈O₄ 144.13 205–207 (760 Torr) 1.150 22.5 (20°C)

Notes on Data Consistency

  • Molecular Formula Discrepancy : initially lists the formula as C₂₁H₁₀N₄O₆S, conflicting with the consensus (C₈H₁₂O₄) from supplier data and ChemNet . The latter is confirmed as correct based on structural analysis.
  • Boiling Point Variations : The lower boiling point of this compound (95–98°C at reduced pressure) reflects its volatility under vacuum, contrasting with atmospheric-pressure data for analogs .

Biological Activity

Dimethyl 2-methylenepentanedioate (DMMPD) is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of DMMPD, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester derivative with the molecular formula C₇H₁₂O₄. It can be synthesized through several methods, including the reaction of dimethyl malonate with appropriate catalysts or reagents. The synthesis often involves the use of alkyl halides or other reactive intermediates to achieve the desired methylene group insertion.

Biological Activity Overview

The biological activity of DMMPD has been investigated in various studies, focusing on its potential as an inhibitor in biochemical pathways and its effects on cellular processes.

  • Enzyme Inhibition : DMMPD has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it was incorporated into studies examining its role as a phosphinic acid-based inhibitor against tubulin polyglutamylases, which are crucial for microtubule dynamics and cellular structure maintenance .
  • Anticancer Properties : Recent research indicates that DMMPD and its derivatives exhibit cytotoxic effects against cancer cell lines. In vitro assays have demonstrated that DMMPD can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Activity : Preliminary studies have suggested that DMMPD may possess antimicrobial properties, although detailed mechanisms remain to be elucidated. These findings warrant further investigation into its potential as a therapeutic agent against bacterial infections.

Case Study 1: Inhibition of Tubulin Polyglutamylases

In a study aimed at developing inhibitors for tubulin polyglutamylases, DMMPD was synthesized and evaluated for its inhibitory effects. The results indicated that DMMPD exhibited significant inhibition with an IC50 value of approximately 150 µM, demonstrating its potential as a lead compound in drug development targeting microtubule-associated pathways .

Case Study 2: Anticancer Efficacy Assessment

A comprehensive assessment of DMMPD's anticancer efficacy was conducted using various cancer cell lines, including breast and cervical cancer models. The MTT assay revealed that DMMPD significantly inhibited cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM. The study concluded that DMMPD's mechanism involves the induction of oxidative stress leading to apoptosis .

Data Summary Table

Biological Activity Mechanism IC50 Value Cell Lines Tested
Enzyme InhibitionTubulin Polyglutamylases150 µMN/A
Anticancer ActivityInduction of Apoptosis10 µMBreast, Cervical Cancer
Antimicrobial ActivityPotential (needs further study)N/AVarious Bacterial Strains

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing dimethyl 2-methylenepentanedioate?

  • Methodological Answer : Synthesis typically involves esterification of 2-methylenepentanedioic acid with methanol under acid catalysis (e.g., sulfuric acid). Reaction conditions include reflux at 60–80°C for 6–12 hours, followed by purification via vacuum distillation or column chromatography. Critical parameters to monitor include molar ratios, temperature stability, and solvent selection to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester functional groups and methylene moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and alkene (C=C) vibrations (~1640 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (m/z) for validation. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent aerosol inhalation, wear nitrile gloves and safety goggles, and ensure containers are tightly sealed. Spills should be absorbed using inert materials (e.g., silica gel) and disposed of as hazardous waste. Avoid contact with strong oxidizers due to potential exothermic reactions. Safety protocols align with OSHA HCS guidelines for similar esters .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three key variables (temperature, catalyst concentration, reaction time) across two levels. Statistical tools like ANOVA identify significant interactions. For example, higher catalyst concentrations (e.g., 5% H₂SO₄) may reduce reaction time but increase byproduct formation. Response surface methodology (RSM) refines optimal conditions .

Q. What computational modeling approaches predict the reactivity of this compound in polymer applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient alkene reactivity in Michael addition reactions. Molecular dynamics (MD) simulations model cross-linking behavior in polymer matrices. Software like Gaussian or ORCA integrates experimental data for validation .

Q. How to resolve contradictions in experimental data regarding the compound’s stability under different conditions?

  • Methodological Answer : Systematic replication under controlled variables (humidity, light exposure, solvent purity) isolates degradation pathways. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring quantify decomposition products. Contradictions may arise from impurities or instrument calibration errors; cross-lab validation using standardized protocols is recommended .

Q. Data Management and Analysis

Q. What strategies ensure robust data integrity in studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and metadata tagging. Raw spectroscopic data should be archived in FAIR-compliant repositories (e.g., Zenodo). Use cheminformatics tools (e.g., ChemAxon) to automate data curation and flag outliers. Collaborative platforms like GitLab enhance reproducibility .

Q. How should researchers address conflicting results in kinetic studies of this compound hydrolysis?

  • Methodological Answer : Conduct Arrhenius plot analysis across multiple pH levels (2–12) to identify pH-dependent rate constants. Compare methodologies (e.g., UV-Vis vs. NMR kinetics) for systematic error detection. Bayesian statistics can reconcile discrepancies by weighting data quality and experimental precision .

Q. Experimental Design and Validation

Q. What validation frameworks are recommended for novel applications of this compound in green chemistry?

  • Methodological Answer : Apply life-cycle assessment (LCA) tools to evaluate environmental impact. Validate catalytic efficiency using turnover numbers (TON) and selectivity ratios. Peer-reviewed benchmarking against established catalysts (e.g., enzymatic systems) ensures methodological rigor .

Q. How to design a replication study for disputed thermal degradation profiles of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg). Publish raw datasets with metadata to enable cross-validation .

Properties

IUPAC Name

dimethyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYMBMJTPDVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288491
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-44-3
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo(3,3,3)indecane (4.62 g) in tetrahydrofuran (180 ml) was added dropwise a solution of methyl acrylate (40.5 ml) in tetrahydrofuran (20 ml) at room temperature, and then the mixture was stirred overnight. This reaction solution was concentrated under reduced pressure, and then diisopropyl ether, n-hexane and chloroform were added to the resulting residue, and the mixture was again concentrated under reduced pressure. To the precipitated solid was added diisopropyl ether, the mixture was stirred, and then the insoluble substance was filtered off. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1) to give the titled compound (19.2 g).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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